molecular formula C23H29N5O5S B2853713 N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-ethyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-35-0

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2853713
CAS RN: 899949-35-0
M. Wt: 487.58
InChI Key: CIQVVGRCJKHZPE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes the study of its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, acidity or basicity (pKa), UV/Vis absorption spectra, etc .

Scientific Research Applications

Building Blocks in Organic Synthesis

Piperazine derivatives, such as the compound , serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

Crystal Structure Studies

The structures of piperazine derivatives have been confirmed by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and intermolecular interactions, which are crucial for their biological activities.

Antibacterial and Antifungal Activities

Both the compounds have been studied against several microorganisms, and were found to be moderately active . This suggests potential applications in the development of new antibacterial and antifungal agents.

Anticancer Activities

Some piperazine derivatives have shown potential anticancer activities . For example, a compound with a similar structure, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

CDK4/6 Inhibitors

CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6. CDK4/6 inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Piperazine derivatives could potentially be used in the development of these inhibitors.

Synthesis of Active Pharmaceutical Ingredients

Piperazine derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method .

properties

IUPAC Name

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5S/c1-3-26-12-14-27(15-13-26)23(31)28(34(32,33)20-10-4-17(2)5-11-20)16-21(29)25-19-8-6-18(7-9-19)22(24)30/h4-11H,3,12-16H2,1-2H3,(H2,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVVGRCJKHZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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